molecular formula C13H11N5O3S B2920265 4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1286713-68-5

4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2920265
CAS No.: 1286713-68-5
M. Wt: 317.32
InChI Key: WXHHNROKLOXZLJ-UHFFFAOYSA-N
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Description

4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry and anticancer research. It features a 1,3,4-oxadiazole core linked to a 1,2,3-thiadiazole ring via a carboxamide bridge, a structural motif common in the development of novel therapeutic agents . The 1,3,4-oxadiazole moiety is a well-established pharmacophore known for its broad spectrum of pharmacological activities. This scaffold is extensively investigated as a privileged structure in the design of anticancer agents due to its ability to interact with key biological targets . Researchers have demonstrated that 1,3,4-oxadiazole derivatives can exhibit potent antiproliferative effects through multiple mechanisms, including the inhibition of critical enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase, many of which are directly involved in cancer cell proliferation . The incorporation of the 1,2,3-thiadiazole unit further enhances the molecular diversity and potential bioactivity of this compound. This reagent serves as a valuable building block for chemical biology studies and as a key intermediate in the synthesis of more complex molecules for screening against various disease models. It is intended for use in For Research Use Only and is strictly not for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

4-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3S/c1-8-11(22-18-15-8)12(19)14-13-17-16-10(21-13)7-20-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHHNROKLOXZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with carbon disulfide, followed by the reaction with phenyl isocyanate to form the oxadiazole ring. The thiadiazole ring is then introduced through a subsequent cyclization reaction involving thiosemicarbazide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that can be easily recycled is common to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various halogenated or alkylated derivatives .

Scientific Research Applications

4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer research, the compound has been shown to inhibit specific enzymes involved in cell proliferation, thereby reducing tumor growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Differences
Compound Name Core Structure Substituents/R-Groups Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound 1,2,3-Thiadiazole-5-carboxamide 4-Methyl; 5-(phenoxymethyl)-1,3,4-oxadiazole C₁₃H₁₁N₇O₂S₃ 393.5 Unknown (predicted lipophilicity)
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole-5-carboxamide 4-Methyl; 5-cyclobutyl-1,3,4-thiadiazole C₁₀H₁₁N₅OS₂ 281.4 Enhanced solubility due to cyclobutyl
1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-(5-methyl-2-thiazolyl)- 1,2,3-Thiadiazole-5-carboxamide 4-Methyl; 5-methylthiazole C₈H₈N₄OS₂ 240.3 Moderate anticancer activity (IC₅₀ ~2 µg/mL)
4-Fluoro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide Benzamide 4-Fluoro; 5-(phenoxymethyl)-1,3,4-thiadiazole C₁₅H₁₂FN₃O₂S 341.3 Herbicidal activity

Key Observations :

  • Heterocyclic Diversity : Replacement of the oxadiazole ring with thiazole (C₈H₈N₄OS₂) or thiadiazole (C₁₀H₁₁N₅OS₂) alters electronic properties and binding affinities to biological targets .

Key Findings :

  • Anticancer Potential: Thiadiazole-thiazole hybrids (e.g., compounds 7b and 11) exhibit potent activity against HepG-2 cells (IC₅₀ ~1.6–2.0 µg/mL), suggesting that the thiazole moiety enhances cytotoxicity compared to oxadiazole-containing analogs .
  • Herbicidal Activity: Phenoxymethyl-substituted thiadiazoles (e.g., 4-fluoro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide) show moderate herbicidal effects, likely due to improved bioavailability from the phenoxymethyl group .

Structure-Activity Relationship (SAR) Insights

Oxadiazole vs. Thiadiazole : Oxadiazole rings improve metabolic stability but may reduce binding affinity compared to thiadiazoles in kinase targets .

Substituent Position : Methyl groups at position 4 of the thiadiazole core enhance steric shielding, prolonging half-life in vivo .

Phenoxymethyl Utility: This group in the target compound may enhance penetration into hydrophobic pockets of enzymes, though direct evidence is needed .

Biological Activity

The compound 4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a hybrid molecule that combines elements of thiadiazole and oxadiazole, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H11N5O3S
  • Molecular Weight : 317.33 g/mol
  • CAS Number : 1286713-68-5

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and oxadiazole exhibit significant antimicrobial properties. A study evaluating various oxadiazole derivatives found that they effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 1 µg/mL . The presence of the thiadiazole moiety in our compound may enhance this antimicrobial activity due to its structural characteristics.

Anticancer Potential

The oxadiazole scaffold is recognized for its anticancer properties. Compounds containing this moiety have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) . The incorporation of the thiadiazole structure in our compound could potentially amplify its anticancer efficacy by targeting multiple pathways involved in tumor growth.

Anti-inflammatory Effects

Thiadiazole derivatives have demonstrated anti-inflammatory effects in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The specific structural features of our compound may contribute to its ability to modulate inflammatory responses .

Study on Antimicrobial Activity

In a comparative study of various synthesized amides including those similar to our compound, researchers found that compounds featuring both oxadiazole and thiadiazole exhibited enhanced antibacterial activity against common pathogens. The study utilized the cup plate method to determine the minimum inhibitory concentration (MIC) against bacteria, confirming the potential application of these compounds in treating bacterial infections .

Anticancer Mechanism Investigation

A detailed investigation into the anticancer mechanisms of 1,3,4-oxadiazoles revealed that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways. The study highlighted how substituents on the oxadiazole ring could significantly affect their binding affinity to cancer-related targets . This suggests that our compound's unique structure may also possess similar capabilities.

Summary Table of Biological Activities

Activity Type Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of key enzymes (e.g., thymidylate synthase)
Anti-inflammatoryModulation of cytokine release

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with precursor molecules like hydrazonoyl halides or substituted thiazoles. Key steps include cyclization using agents like POCl₃ or K₂CO₃ in solvents such as dioxane or DMF . For example, coupling 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives under mild basic conditions (e.g., triethylamine) can yield the target compound. Optimization involves adjusting stoichiometry, temperature (e.g., reflux vs. room temperature), and solvent polarity to enhance purity. Recrystallization from ethanol-DMF mixtures is effective for purification .

Q. Which analytical techniques are most effective for characterizing its structure and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and ring systems (e.g., phenoxymethyl protons at δ 4.8–5.2 ppm, thiadiazole carbons at δ 160–170 ppm) .
  • Infrared (IR) Spectroscopy: Detects functional groups like amide C=O (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
  • Elemental Analysis: Validates molecular formula (C₁₄H₁₁N₅O₃S₂) by comparing calculated vs. experimental C, H, N percentages .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., m/z 373.04 for [M+H]⁺) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Anticancer Activity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC₅₀ values compared to standard drugs like doxorubicin .
  • Enzyme Inhibition: Fluorescence-based assays target enzymes like topoisomerase II or kinases, measuring inhibition via fluorescence quenching .
  • Antimicrobial Screening: Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations ≥50 µg/mL .

Advanced Research Questions

Q. How do the phenoxymethyl and oxadiazole moieties influence biological activity?

The phenoxymethyl group enhances lipophilicity, improving membrane permeability, while the oxadiazole ring participates in hydrogen bonding with enzyme active sites (e.g., binding to ATP pockets in kinases). Structure-activity relationship (SAR) studies show that replacing phenoxymethyl with bulkier aryl groups reduces solubility but increases potency against resistant cancer lines . Computational docking (e.g., AutoDock Vina) reveals that the oxadiazole nitrogen interacts with catalytic lysine residues in target proteins .

Q. What computational methods predict binding affinity, and how can docking results be validated?

  • Molecular Docking: Use software like Schrödinger Suite or GOLD to simulate binding poses. Focus on binding energy (ΔG ≤ -8 kcal/mol) and key interactions (e.g., π-π stacking with phenylalanine residues) .
  • Molecular Dynamics (MD) Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .
  • Experimental Validation: Compare predicted IC₅₀ values with enzyme inhibition assays. For example, if docking suggests strong binding to EGFR kinase, validate via kinase-Glo luminescence assays .

Q. How can contradictions in biological data between studies be systematically resolved?

Discrepancies often arise from assay conditions (e.g., serum content in cell media affecting solubility) or compound purity. Mitigation strategies:

  • Standardize Protocols: Use identical cell lines, serum concentrations, and incubation times .
  • Solubility Optimization: Pre-dissolve the compound in DMSO (≤0.1% final concentration) and confirm solubility via dynamic light scattering (DLS) .
  • Control Experiments: Include positive controls (e.g., cisplatin for cytotoxicity) and verify batch purity via HPLC (>95%) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated phenoxymethyl) to enhance aqueous solubility .
  • Nanoformulation: Encapsulate in PEGylated liposomes or polymeric nanoparticles (size ≤200 nm) to prolong circulation time .
  • Salt Formation: Synthesize hydrochloride or sodium salts, improving solubility by 2–3 fold without altering activity .

Q. How does metabolic stability impact its therapeutic potential?

Microsomal stability assays (e.g., human liver microsomes) identify metabolic hotspots. The thiadiazole ring is prone to CYP450-mediated oxidation, which can be mitigated by substituting electron-withdrawing groups (e.g., fluorine) at the 4-methyl position . LC-MS/MS quantifies metabolites like sulfoxides or hydroxylated derivatives .

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